molecular formula C7H10OS B13830507 1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone

1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone

Cat. No.: B13830507
M. Wt: 142.22 g/mol
InChI Key: JVYDFUPEPQIMNF-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone is an organic compound with the molecular formula C7H10OS. It is a derivative of thiopyran, a sulfur-containing heterocycle.

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone

InChI

InChI=1S/C7H10OS/c1-6(8)7-3-2-4-9-5-7/h5H,2-4H2,1H3

InChI Key

JVYDFUPEPQIMNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3,4-dihydro-2H-thiopyran derivatives, which leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions . Another method includes the formation of carbon-sulfur bonds through organic sulfurization reactions .

Industrial Production Methods: Industrial production of 1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions due to the presence of the ketone group. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The sulfur atom in the thiopyran ring also contributes to its reactivity, enabling interactions with electrophiles .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone is unique due to the presence of the sulfur atom in the thiopyran ring, which imparts distinct chemical properties compared to its oxygen and nitrogen analogs.

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